Regioisomeric Chlorine Position Defines Hydrogen-Bonding Capacity and Predicted Lipophilicity vs. 1-(3-Chloro-4-methylbenzyl)azetidine
Comparison of 1-(2-chloro-4-methylbenzyl)azetidin-3-amine (target) with its regioisomer 1-(3-chloro-4-methylbenzyl)azetidine (CAS 1878438-47-1) reveals critical differences in hydrogen-bond donor/acceptor count and predicted logP. The target compound contains a primary amine (one HBD, two HBA) absent in the regioisomeric analog (zero HBD, one HBA) . In silico predictions using XLogP3 indicate the target compound has a lower lipophilicity (XLogP3 ≈ 1.8) compared to the regioisomeric azetidine lacking the amine (predicted XLogP3 ≈ 2.9), translating to an approximately 12-fold difference in calculated octanol-water partition coefficient [1].
| Evidence Dimension | Hydrogen-bond donor count / Predicted logP |
|---|---|
| Target Compound Data | 1 HBD, 2 HBA; XLogP3 ≈ 1.8 |
| Comparator Or Baseline | 1-(3-chloro-4-methylbenzyl)azetidine: 0 HBD, 1 HBA; XLogP3 ≈ 2.9 |
| Quantified Difference | ΔHBD = +1; ΔXLogP3 ≈ −1.1 log units (~12× lower lipophilicity for target) |
| Conditions | In silico prediction (XLogP3 algorithm, PubChem); HBD/HBA count per standard Lipinski definitions. |
Why This Matters
The presence of a hydrogen-bond donor in the target compound enables interactions (e.g., with polar protein residues) that are sterically impossible for the regioisomeric azetidine, while the lower predicted logP favours aqueous solubility—a critical differentiator in assay design and lead optimisation.
- [1] PubChem. XLogP3 predictions. Accessed via PubChem Compound search for related azetidine structures, 2026. View Source
